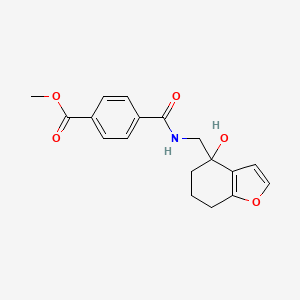

Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the condensation of an alcohol and a carboxylic acid, in the presence of a strong acid . For instance, Methyl benzoate is formed by the condensation of methanol and benzoic acid . A similar process might be involved in the synthesis of “Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate”.科学的研究の応用

Environmental Biotechnology and Degradation

Biodegradation Pathways : Research on Pseudomonas putida has revealed insights into the degradation pathways of aromatic compounds, including benzoates and hydroxybenzoates. These pathways are essential for understanding the microbial degradation of complex organic pollutants, potentially including compounds structurally related to Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate (Cowles, Nichols, & Harwood, 2000).

Pharmaceutical and Biochemical Applications

Skin Metabolism and Hydrolysis : The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) by human skin enzymes demonstrates the metabolic pathways relevant to esters and benzoate derivatives, which might be pertinent to understanding the skin metabolism of related compounds (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).

Materials Science and Supramolecular Chemistry

Liquid Crystals and Supramolecular Structures : The design and synthesis of novel liquid crystals and supramolecular dendrimers based on benzoate derivatives have significant implications for materials science, including potential applications in displays and advanced materials (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Plant Biochemistry and Glycosylation

Glycosylation of Benzoates : Studies on Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates highlight the biological transformations of benzoate derivatives, important for understanding their roles in plant biology and potential applications in biotechnology (Lim et al., 2002).

Analytical and Synthetic Chemistry

Synthetic Methodologies : The synthesis of carbon-11 labeled CK1 inhibitors, based on benzoate frameworks, underscores the relevance of benzoate derivatives in developing radiotracers for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018). Additionally, the oxidative debenzylation of methyl esters further demonstrates the synthetic versatility of benzoate derivatives (Yoo, Kim Hye, & Kyu, 1990).

作用機序

Target of Action

Similar compounds like methyl 4-hydroxybenzoate, also known as methyl paraben, have been found to exhibit antimicrobial and antifungal properties .

Mode of Action

It’s worth noting that methyl 4-hydroxybenzoate, a structurally similar compound, has been found to exhibit antimicrobial and antifungal properties . It is possible that Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate may interact with its targets in a similar manner.

Biochemical Pathways

Methyl 4-hydroxybenzoate, a related compound, has been found to mediate dna damage and modulate esterase metabolism upon solar irradiation . This suggests that this compound may also influence similar biochemical pathways.

Result of Action

Methyl 4-hydroxybenzoate, a structurally similar compound, has been found to cause cytotoxic effects on keratinocytes in the presence of sunlight . It also has estrogenic functionality and upregulates estrogen-related genes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Methyl 4-hydroxybenzoate, a related compound, has been found to exhibit cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that light exposure could potentially influence the action of this compound.

特性

IUPAC Name |

methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKAHDKTRIGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)

![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2944376.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)

![5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2944379.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)

![N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2944386.png)